5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE
Overview
Description
5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrimidine ring using chlorinating agents like thionyl chloride.
Sulfonylation: Addition of the ethylsulfonyl group using reagents like ethylsulfonyl chloride in the presence of a base.
Amidation: Coupling of the chlorinated pyrimidine with 3-chloroaniline to form the final carboxamide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities if present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce new functional groups at the chloro positions.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide
- N-(3-chlorophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
- 5-chloro-N-(3-bromophenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
The uniqueness of 5-CHLORO-N-(3-CHLOROPHENYL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and ethylsulfonyl groups can enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-ethylsulfonylpyrimidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-2-22(20,21)13-16-7-10(15)11(18-13)12(19)17-9-5-3-4-8(14)6-9/h3-7H,2H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZGYIFAHVRTOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.